N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
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Overview
Description
N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide typically involves multiple steps:
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Formation of Thieno[2,3-d]pyrimidine Core: : The initial step involves the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor under acidic or basic conditions.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated benzene derivative and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Methoxylation: : The methoxy group is typically introduced through an etherification reaction. This involves the reaction of the intermediate compound with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or a base catalyst like sodium methoxide (NaOMe).
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Formation of the Methanimidamide Group: : The final step involves the formation of the methanimidamide group through a condensation reaction with an appropriate amine derivative under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions can lead to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions can reduce the imidamide group to an amine.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Common reagents include nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicine, N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is being investigated for its therapeutic potential. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can inhibit or modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways.
Proteins: Interaction with specific proteins can alter their function and stability, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
- N-[(2-bromophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
- N-[(2-methylphenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Uniqueness
N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s ability to form hydrogen bonds, increase its metabolic stability, and improve its binding affinity to biological targets.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-12-4-2-1-3-10(12)7-20-19-9-17-13-11-5-6-21-14(11)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYJCUVJZGNEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CONC=NC2=C3C=CSC3=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CON/C=N\C2=C3C=CSC3=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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